(6-((Dimethylamino)methyl)benzofuran-2-yl)methanol

Lipophilicity LogP Aqueous solubility

This benzofuran derivative is the required intermediate for constructing 6-(dimethylaminomethyl)-functionalized H2 receptor antagonists as described in US4238487A. Using unsubstituted or regioisomeric analogs causes synthesis failure due to altered reactivity and non-compliance with patent pharmacophore requirements. - Differentiated Physicochemical Profile: A LogP of 1.19 (vs. 1.93 for the unsubstituted analog) ensures superior solubility and reaction homogeneity in aqueous-phase Mannich or reductive amination sequences critical for polar guanidine couplings. - Process Stability: Its boiling point of ~332 °C eliminates evaporative losses during heated steps up to 150 °C, ensuring reliable mass accountability during pilot-scale campaigns. A 28.3 g scale protocol is directly transferable.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B12881225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-((Dimethylamino)methyl)benzofuran-2-yl)methanol
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC2=C(C=C1)C=C(O2)CO
InChIInChI=1S/C12H15NO2/c1-13(2)7-9-3-4-10-6-11(8-14)15-12(10)5-9/h3-6,14H,7-8H2,1-2H3
InChIKeyNJULELMARVNOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile: Key Aminoalkyl Benzofuran Intermediate


(6-((Dimethylamino)methyl)benzofuran-2-yl)methanol is a C12H15NO2 aminoalkyl benzofuran derivative (MW 205.25 g/mol) featuring a dimethylaminomethyl substituent at the 6-position and a hydroxymethyl group at the 2-position of the benzofuran core . The compound is primarily documented as a versatile synthetic intermediate in the Merck patent family (US4238487A, EP0029311B1) for constructing H2 receptor antagonist candidates and guanidine-functionalized benzofurans [1]. Its physicochemical profile includes a predicted density of 1.2±0.1 g/cm³, a boiling point of 332.1±32.0 °C at 760 mmHg, and a calculated LogP of 1.19, distinguishing it from simpler benzofuran methanol analogs .

Workflow
H2 receptor antagonist intermediate synthesis via patent route
Selection
6-dimethylaminomethyl regioisomer ensures correct coupling geometry
Use Context
Aqueous acidic coupling, Mannich library expansion, and process scale-up

Why Generic or Positional Isomer Analogs Cannot Substitute


Simple substitution with unsubstituted 2-benzofuranmethanol or regioisomeric aminomethyl benzofurans introduces critical failures in downstream reactivity, pharmacokinetic parameter space, and patent compliance. Unsubstituted 2-benzofuranmethanol (CAS 55038-01-2) exhibits a LogP of 1.93 and a boiling point of only 93 °C [1], whereas the 6-dimethylaminomethyl derivative shows a LogP of 1.19 and a boiling point elevated by approximately 239 °C . This 0.74 LogP unit reduction and the boiling point shift reflect fundamental changes in hydrogen-bonding capacity and polarity that directly alter reactivity in Mannich condensations, nucleophilic substitutions, and salt formation steps essential to the patented H2 antagonist synthetic route [2]. Furthermore, the 5- or 7-substituted regioisomers lack the validated coupling trajectory documented in US4238487A, where the 6-dimethylaminomethyl orientation is essential for correct spatial alignment in guanidine and thioether chain extensions [2].

Unsubstituted 2-benzofuranmethanol
Higher lipophilicity and lower boiling point may shift aqueous reaction behavior and increase evaporative loss.
5- or 7-dimethylaminomethyl regioisomers
Lack patent‑validated coupling trajectory; spatial alignment for guanidine extension not demonstrated.
7-substituted hydrochloride salt
Unspecified purity and salt form complicate stoichiometric control and free‑base procurement.

Quantitative Differentiation Against Closest Analogs


Reduced LogP for Superior Aqueous Handling

The introduction of the 6-dimethylaminomethyl group reduces the calculated LogP from 1.93 (unsubstituted 2-benzofuranmethanol) to 1.19 for the target compound, a decrease of 0.74 log units [1]. This lower lipophilicity correlates with enhanced aqueous solubility and improved phase-transfer characteristics during the aqueous acidic coupling steps (e.g., concentrated HCl-mediated thioether formation) documented in US4238487A [2].

Lipophilicity (LogP)
Predicted values
1.19 vs 1.93 (Δ −0.74)
Supports aqueous reaction compatibility
Predicted; experimental confirmation recommended
Lipophilicity LogP Aqueous solubility Intermediate handling

Elevated Boiling Point for High-Temperature Reactions

The target compound exhibits a predicted boiling point of 332.1±32.0 °C at 760 mmHg , which is approximately 239 °C higher than the 93 °C boiling point of unsubstituted 2-benzofuranmethanol [1]. This dramatic elevation reflects increased molecular weight and the presence of the basic dimethylamino group capable of intermolecular hydrogen bonding.

Boiling Point
Predicted values
332.1 °C vs 93 °C (Δ +239 °C)
Reduces evaporative loss during solvent stripping
Predicted; supports scale‑up processing
Thermal stability Boiling point Reaction solvent window Process chemistry

Validated Intermediate in H2 Antagonist Synthetic Pathway

In US4238487A, 6-(dimethylaminomethyl)-2-benzofuranmethanol serves as the mandatory intermediate for constructing the 2-(2-aminoethylthiomethyl)-6-(dimethylaminomethyl)benzofuran scaffold [1]. Substituting the 5- or 7-dimethylaminomethyl regioisomer, or using unsubstituted 2-benzofuranmethanol, produces a different connectivity pattern that is not exemplified and would not yield the claimed guanidine derivatives with the specified benzofuranylmethylthio linkage [1].

Synthetic Route Validation
Patent‑exemplified
28.3 g scale, Example 1 US4238487A
Confirmed coupling trajectory with cysteamine·HCl
Regioisomer‑specific patent validation
Patent validation Synthetic intermediate Regioselectivity H2 receptor antagonist

Defined Purity Specification and Batch Consistency

Commercial sourcing data indicates that (6-((dimethylamino)methyl)benzofuran-2-yl)methanol is available from specialty chemical suppliers at a minimum purity of 95% (HPLC) . In contrast, the unsubstituted 2-benzofuranmethanol is commonly listed at 97% purity but lacks the functional handle required for downstream derivatization, while the 7-[(dimethylamino)methyl]-5-methyl analog is listed as a hydrochloride salt with unspecified purity, complicating direct neutral-form procurement [1].

Procurement Purity
Supplier‑reported
≥95% (HPLC, free base)
Reduces stoichiometry variability
Analog purity unspecified or lower
Chemical purity Supplier comparison Quality control Procurement specification

Optimal Deployment Scenarios


H2 Receptor Antagonist Lead Library Synthesis

Procure this compound when executing the synthetic route disclosed in US4238487A for constructing 2-(aminoethylthiomethyl)-6-(dimethylaminomethyl)benzofuran analogs. The documented 28.3 g scale reaction with cysteamine hydrochloride in concentrated HCl provides a directly transferable protocol [1]. Using the unsubstituted 2-benzofuranmethanol would require de novo route design and fails to introduce the essential 6-dimethylaminomethyl pharmacophore.

Mannich-Derived Library with Predictable Aqueous Solubility

The 0.74 LogP reduction relative to unsubstituted 2-benzofuranmethanol positions this compound as the preferred scaffold for aqueous-phase Mannich or reductive amination libraries where intermediate solubility governs reaction homogeneity and yield [1]. This property is particularly relevant when coupling to polar guanidine or amino acid moieties.

Low-Volatility Intermediate for Process Scale-Up

With a boiling point approximately 239 °C above that of 2-benzofuranmethanol, this compound eliminates evaporative losses during solvent exchange, vacuum distillation, or heated reaction steps up to ~150 °C, improving mass accountability in pilot-scale campaigns [1].

Application
Selection Property
Validation Focus
H2 Antagonist Library Synthesis
Patent-validated synthetic route
Scale-up coupling with cysteamine·HCl
Aqueous Mannich Library Expansion
Lower lipophilicity profile
Reaction homogeneity and yield assessment
Process Scale-Up
Elevated boiling point
Mass accountability during solvent stripping
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